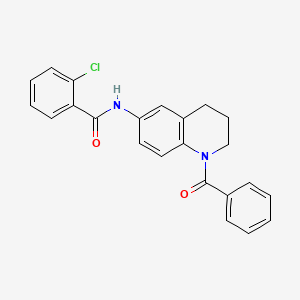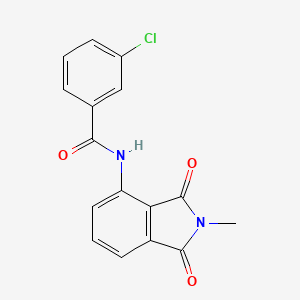
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide (NBTQ) is a synthetic compound that has been studied for its potential applications in various scientific research fields. NBTQ is a benzamide derivative with a unique structure that contains two benzene rings connected by a nitrogen atom. It has been used as a starting material for the synthesis of several other compounds, such as N-benzoyltetrahydroquinolin-6-ylmethyl-2-chlorobenzamide (NBTQM) and N-benzoyltetrahydroquinolin-6-ylmethyl-2-chloro-4-methoxybenzamide (NBTQM-M). NBTQ has also been studied for its potential as an inhibitor of enzymes, as well as its ability to modulate the activity of certain receptors.
科学研究应用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been studied for its potential applications in various scientific research fields. It has been used as an inhibitor of enzymes, such as cytochrome P450 and β-secretase, as well as an inhibitor of certain receptors, such as the dopamine D2 receptor. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has also been studied for its ability to modulate the activity of certain ion channels, such as the calcium-activated potassium channel. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been studied for its potential as an anti-inflammatory compound, as well as its ability to inhibit the growth of certain cancer cells.
作用机制
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is believed to exert its effects by binding to certain receptors or enzymes and modulating their activity. For example, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been shown to bind to the dopamine D2 receptor and inhibit its activity, thus leading to the inhibition of dopamine release. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has also been shown to bind to cytochrome P450 enzymes and inhibit their activity, leading to the inhibition of certain metabolic pathways. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been shown to bind to certain ion channels and modulate their activity, leading to changes in cellular excitability.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been shown to modulate the activity of certain ion channels, leading to changes in cellular excitability. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and β-secretase, thus leading to the inhibition of certain metabolic pathways.
实验室实验的优点和局限性
The main advantage of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide in laboratory experiments is its low cost and easy availability. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is a synthetic compound that can be easily synthesized in the laboratory. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is a relatively stable compound that can be stored at room temperature for extended periods of time. However, one of the main limitations of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide in laboratory experiments is its lack of selectivity. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been shown to bind to a variety of receptors and enzymes, thus making it difficult to study the specific effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide on a given target.
未来方向
Future research on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide should focus on improving its selectivity and specificity for certain targets. In addition, further research should be conducted to investigate the potential therapeutic applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide, such as its use as an anti-inflammatory agent or as an inhibitor of certain enzymes or receptors. Furthermore, research should be conducted to investigate the potential interactions of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide with other compounds and its ability to modulate the activity of certain ion channels. Finally, further research should be conducted to investigate the potential toxic effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide and its potential to cause adverse side effects.
合成方法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide can be synthesized by a variety of methods, including the reaction of 1,2,3,4-tetrahydroquinoline-6-carbaldehyde (THQA) with benzoyl chloride, the reaction of THQA with benzoyl bromide, and the reaction of THQA with benzoyl fluoride. The most common method is the reaction of THQA with benzoyl chloride, which involves the conversion of THQA to N-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl chloride (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamideC). This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an organic solvent, such as dichloromethane or tetrahydrofuran.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-20-11-5-4-10-19(20)22(27)25-18-12-13-21-17(15-18)9-6-14-26(21)23(28)16-7-2-1-3-8-16/h1-5,7-8,10-13,15H,6,9,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURFEXFGSYJAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6523939.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide](/img/structure/B6523942.png)

![N-(1-benzylpiperidin-4-yl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6523972.png)
![1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one](/img/structure/B6523981.png)
![methyl 2-(2-{[4-oxo-3-({4-[(2-phenylethyl)carbamoyl]cyclohexyl}methyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6523982.png)
![9-(3-chloro-4-fluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6523986.png)
![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B6523991.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6523997.png)
![butyl 2-{1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-[1,3]thiazino[3,2-g]purin-3-yl}acetate](/img/structure/B6524005.png)
![2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524007.png)
![2-(3,4-dimethoxyphenyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B6524016.png)
![N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524024.png)
